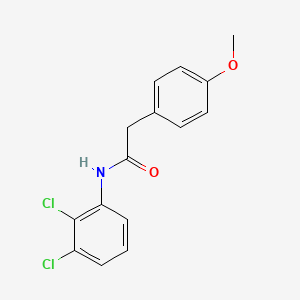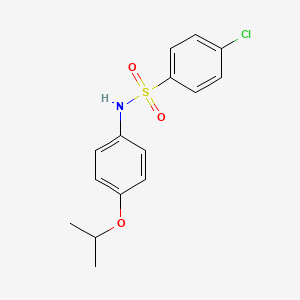![molecular formula C17H22N2S B5652028 3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpiperidine](/img/structure/B5652028.png)
3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpiperidine often involves complex organic reactions, with the Hantzsch reaction being a notable method for constructing thiazole derivatives. For instance, derivatives of N-(R-phenyl)-3-(4-methyl1-piperazinyl)-1,3-thiazole-2(3H)imine were synthesized through this method, showcasing the feasibility of synthesizing compounds with intricate structures involving the thiazole moiety and piperazine or piperidine groups (Yeromina et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpiperidine has been elucidated using various spectroscopic techniques. For example, crystal structure and DFT analysis were performed on a synthesized compound, providing insights into its geometric parameters, molecular electrostatic potential, and frontier molecular orbital analyses (Zhou et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving phenylpiperidine and thiazole derivatives are diverse and can lead to compounds with significant biological activity. The structural modification and interaction with various reagents can result in compounds exhibiting antimicrobial and antitumor activities, as seen in the creation of 1,3,4-oxadiazole and triazolopyridine derivatives with potent biological effects (Aziz‐ur‐Rehman et al., 2017).
Physical Properties Analysis
The physical properties of such compounds are closely tied to their molecular structure. Crystallography studies reveal the solid-state conformation, which, along with DFT calculations, provides a comprehensive understanding of their physical characteristics. Such studies can predict the solubility, melting points, and other physical parameters relevant to the compound's applications (Rajaraman et al., 2015).
Chemical Properties Analysis
The chemical properties of 3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpiperidine derivatives include reactivity towards various functional groups, potential for tautomerism, and the ability to form stable complexes with metals or other organic compounds. These properties are crucial for understanding the reactivity and potential applications of these compounds in medicinal chemistry and materials science. Compounds with similar structural features have shown a range of activities from tuberculostatic to antimicrobial, demonstrating the versatility and potential of these chemical frameworks (Foks et al., 2004).
Propriétés
IUPAC Name |
2-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2S/c1-14-18-16(12-20-14)11-19-10-6-9-17(2,13-19)15-7-4-3-5-8-15/h3-5,7-8,12H,6,9-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGIYXYMTLZJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC(C2)(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[(2-methyl-1,3-thiazol-4-YL)methyl]-3-phenylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

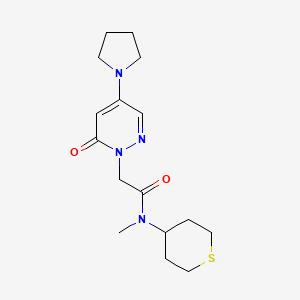
![8-(2-{[2-(4-fluorophenyl)ethyl]amino}-2-oxoethyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5651954.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5651958.png)
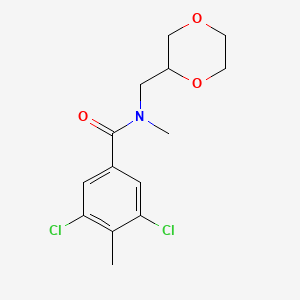
![5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5651969.png)
![N-{3-methyl-1-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]butyl}-2-thiophenecarboxamide](/img/structure/B5651991.png)
![2-{[3-(aminomethyl)-1-pyrrolidinyl]methyl}-6,8-dimethyl-4-quinolinol dihydrochloride](/img/structure/B5651992.png)
![4-hydroxy-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylmethyl]-6-quinolinecarboxamide dihydrochloride](/img/structure/B5652005.png)
![2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5652008.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5652016.png)
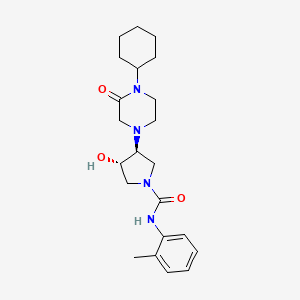
![3-cyclobutyl-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole](/img/structure/B5652039.png)
